3-((4-Hydroxyphenyl)amino)benzoic acid
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Overview
Description
3-((4-Hydroxyphenyl)amino)benzoic acid is an organic compound with the molecular formula C13H11NO3. It is known for its unique structure, which includes a hydroxyphenyl group attached to an amino benzoic acid moiety.
Mechanism of Action
Target of Action
Similar compounds have shown anticancer activity, suggesting potential targets within cancer cells .
Mode of Action
It’s known that similar compounds can reduce cell viability and suppress cell migration in vitro . This suggests that 3-((4-Hydroxyphenyl)amino)benzoic acid may interact with its targets to inhibit cell proliferation and migration, which are key processes in cancer progression.
Biochemical Pathways
The biosynthesis of this compound involves the shikimate and phenylpropanoid pathways . These pathways are crucial for the synthesis of aromatic compounds, including phenolic acids . The compound is a derivative of benzoic acid, which is a building block of most phenolic compounds in foods .
Pharmacokinetics
Similar compounds have shown that they can be absorbed and distributed in the body, metabolized, and then excreted . These properties can impact the bioavailability of the compound, influencing its effectiveness.
Result of Action
Similar compounds have shown antioxidant and anticancer activities . This suggests that this compound may have similar effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
3-((4-Hydroxyphenyl)amino)benzoic acid plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as lactate dehydrogenase and N-acetyltransferase . These interactions often involve the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form complexes with various proteins, influencing their structural stability and function.
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Moreover, this compound can alter the expression levels of specific genes, leading to changes in protein synthesis and cellular behavior. Its impact on cellular metabolism includes alterations in metabolic flux and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of enzymatic activities, thereby influencing various biochemical pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation under certain conditions, such as exposure to extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and improving cellular function . At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the impact of this compound becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the shikimate pathway and the phenylpropanoid pathway . These pathways are crucial for the biosynthesis of various aromatic compounds and secondary metabolites. The compound interacts with enzymes such as shikimate dehydrogenase and phenylalanine ammonia-lyase, influencing the flux of metabolites through these pathways and affecting the overall metabolic profile of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can affect its bioavailability and the extent of its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications. The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxyphenyl)amino)benzoic acid typically involves the reaction of 4-aminophenol with 3-bromobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
3-((4-Hydroxyphenyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-((4-Hydroxyphenyl)amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and its role in cellular processes.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-((4-Hydroxyphenyl)amino)propanoic acid: Similar structure but with a propanoic acid moiety instead of benzoic acid.
4-Hydroxybenzoic acid: Lacks the amino group but shares the hydroxybenzoic acid structure.
Para-aminobenzoic acid (PABA): Contains an amino group in the para position relative to the carboxylic acid group.
Uniqueness
3-((4-Hydroxyphenyl)amino)benzoic acid is unique due to the presence of both hydroxy and amino groups on the aromatic rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-(4-hydroxyanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-6-4-10(5-7-12)14-11-3-1-2-9(8-11)13(16)17/h1-8,14-15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLZYKSKDWZMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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